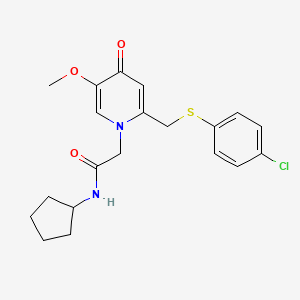![molecular formula C19H31N5O B14970514 2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B14970514.png)
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a combination of piperidine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridazine intermediates, which are then coupled through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to ensure scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects.
Pyridazine derivatives: Studied for their potential therapeutic applications, including anti-inflammatory and anticancer activities.
Uniqueness
2-Ethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is unique due to its combination of piperidine and pyridazine rings, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these rings.
Properties
Molecular Formula |
C19H31N5O |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-ethyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H31N5O/c1-3-16(4-2)19(25)24-14-12-23(13-15-24)18-9-8-17(20-21-18)22-10-6-5-7-11-22/h8-9,16H,3-7,10-15H2,1-2H3 |
InChI Key |
UYDITDGQJIOZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[6-(3-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970451.png)
![1,1'-[6-(3,4-dimethylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970453.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14970454.png)
![1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-2-methylpropan-1-one](/img/structure/B14970462.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14970472.png)
![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B14970475.png)
![1,1'-[3-ethyl-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970478.png)
![2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B14970481.png)
![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-phenylpropan-1-one](/img/structure/B14970493.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970496.png)
![1,1'-[3-(4-chlorophenyl)-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970497.png)
![1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B14970507.png)
![N-(2,4-Difluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B14970508.png)
